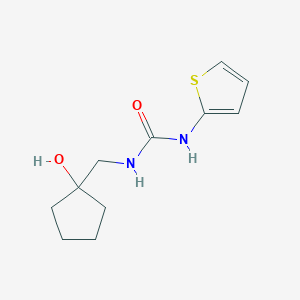
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound is also known as HCMU and has been studied extensively for its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors A study by Vidaluc et al. (1995) highlights the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. The findings indicate that these flexible spacers, when correctly substituted, are compatible with high inhibitory activities, suggesting potential applications in designing drugs targeting neurological disorders (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists Fotsch et al. (2001) described the optimization of a neuropeptide Y5 (NPY5) receptor antagonist, leading to the development of compounds with significant in vitro potency. This work demonstrates the utility of urea derivatives in creating highly potent compounds for targeting the NPY5 receptor, with implications for treating obesity and other metabolic disorders (Fotsch et al., 2001).
Fluorescent Probes for Metal Ion Detection Research by Wang et al. (2017) introduced a novel fluorescent sensor based on 1-((2-hydroxynaphthalen-1-yl)methylene)urea for the selective and sensitive detection of Al3+. This study underscores the role of urea derivatives in developing sensitive probes for metal ions, essential for environmental monitoring and biomedical diagnostics (Wang et al., 2017).
Epigenetic Biomarkers of Exposure A pilot study by Alegría-Torres et al. (2013) on Mexican brickmakers exposed to polycyclic aromatic hydrocarbons (PAHs) identified changes in specific and global DNA methylation. This research highlights the potential of using urea derivatives in environmental health studies to understand the epigenetic effects of chemical exposure (Alegría-Torres et al., 2013).
PI3 Kinase Inhibitor Metabolite Synthesis The study by Chen et al. (2010) on the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, sheds light on the intricate processes involved in the metabolic pathways of therapeutics. It underscores the role of urea derivatives in the development and optimization of kinase inhibitors for cancer treatment (Chen et al., 2010).
Eigenschaften
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-10(13-9-4-3-7-16-9)12-8-11(15)5-1-2-6-11/h3-4,7,15H,1-2,5-6,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPQECZJNWMLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2466396.png)
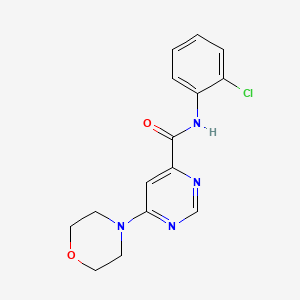
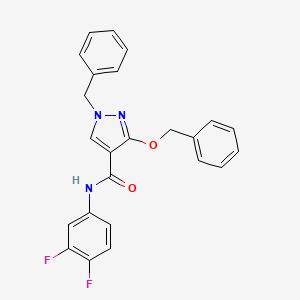
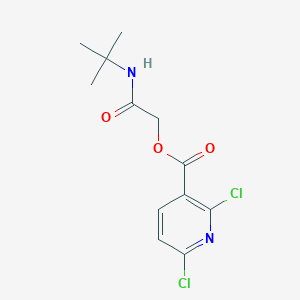
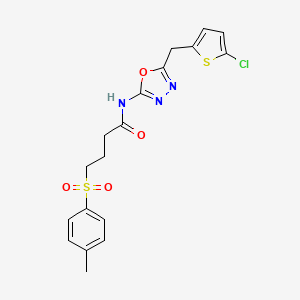
![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)
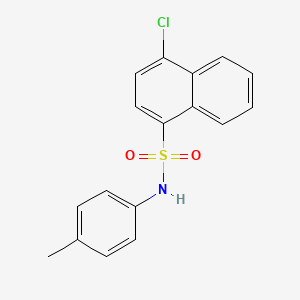
![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
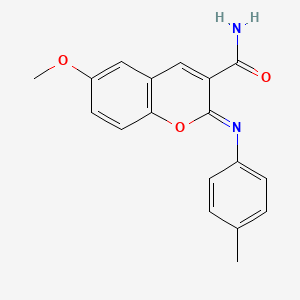
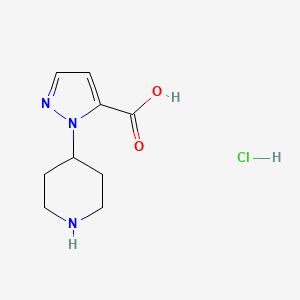
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)
